Z-Leu-Leu-Glu-AMC
CAS No.:
Cat. No.: VC21539306
Molecular Formula: C35H44N4O9
Molecular Weight: 664.7 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C35H44N4O9 |
---|---|
Molecular Weight | 664.7 g/mol |
IUPAC Name | (4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 |
Standard InChI Key | FOYHOBVZPWIGJM-KCHLEUMXSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Appearance | Solid lyophilized powder |
Boiling Point | 967.8±65.0 °C at 760 mmHg |
Melting Point | N/A |
Chemical Structure and Properties
Z-Leu-Leu-Glu-AMC, also known as Z-LLE-AMC or Carboxybenzyl-Leu-Leu-Glu-AMC, is a synthetic peptide substrate with the chemical formula C35H44N4O9 and a molecular weight of approximately 664.8 Da . The compound consists of a tripeptide sequence (Leucine-Leucine-Glutamic Acid) with a Z-group (Carboxybenzyl) at the N-terminus and a fluorescent 7-amino-4-methylcoumarin (AMC) group at the C-terminus .
The compound is typically available as a lyophilized powder with high purity (>95-99% by HPLC) . It is soluble in dimethyl sulfoxide (DMSO) but may require heating to 50°C to fully dissolve . For long-term storage, it is recommended to keep the compound at -20°C to -80°C, with special attention to avoiding multiple freeze-thaw cycles after reconstitution in DMSO .
Properties of Z-Leu-Leu-Glu-AMC:
Applications in Research
Proteasome Activity Assays
Z-Leu-Leu-Glu-AMC serves as a critical tool for measuring the caspase-like activity of proteasomes in various experimental settings . Researchers typically use this substrate at working concentrations of 20-200 μM to quantify proteasomal activity by monitoring the increase in fluorescence over time . This application is particularly valuable for:
-
Studying proteasome function in different cell types and tissues
-
Investigating the effects of proteasome inhibitors
-
Examining changes in proteasome activity under various physiological and pathological conditions
-
Evaluating protein degradation pathways in neurodegenerative diseases such as Parkinson's disease
For example, in a protocol examining proteasomal activity in hypoxic lung tissue, Z-Leu-Leu-Glu-AMC was used alongside other substrates to measure different proteasomal activities, with fluorescence measured every 10 minutes over 1 hour at excitation/emission wavelengths of 390 nm/460 nm .
Drug Development
In pharmaceutical research, Z-Leu-Leu-Glu-AMC plays a significant role in screening potential drug candidates that target proteolytic enzymes . This application is particularly important for:
-
Identifying novel proteasome inhibitors for cancer treatment
-
Developing therapeutics for neurodegenerative disorders characterized by proteasomal dysfunction
-
Evaluating the specificity and potency of drug candidates that modulate protein degradation pathways
-
High-throughput screening assays to identify compounds that affect proteasome activity
Biochemical Research
Z-Leu-Leu-Glu-AMC contributes significantly to fundamental biochemical research by helping scientists understand:
-
Protein interactions and post-translational modifications
-
Cellular mechanisms and signaling pathways related to protein degradation
-
The structure and function of different proteasome complexes
-
Protein folding and misfolding processes relevant to various diseases
One notable research finding demonstrated that when the activator Z-Leu-Leu was present, both ClpP1 and ClpP2 peaks in M. tuberculosis were eluted as a single lower molecular weight peak, indicating that tetradecameric complexes composed of a single subunit type dissociated into heptamers .
Diagnostic Applications
The compound has potential applications in diagnostic kits for detecting protease-related diseases . By measuring alterations in proteasome activity using Z-Leu-Leu-Glu-AMC, researchers can:
-
Develop early diagnostic tools for conditions characterized by proteasomal dysfunction
-
Monitor disease progression through changes in proteasome activity
-
Assess the efficacy of treatments targeting the proteasome system
Experimental Protocols and Methodologies
Several standardized protocols exist for utilizing Z-Leu-Leu-Glu-AMC in research settings. A typical protocol involves:
-
Preparation of a stock solution (typically 50 mM) by dissolving Z-Leu-Leu-Glu-AMC in DMSO
-
Creation of a reaction buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)
-
Preparation of the working solution by diluting the stock in the reaction buffer to achieve concentrations of 50-200 μM
-
Addition of the sample containing proteasome activity to the substrate solution
-
Measurement of fluorescence at excitation/emission wavelengths of 360-380 nm/440-460 nm over time to monitor AMC release
For optimal results, researchers often need to:
-
Maintain the reaction at 37°C
-
Include proper controls (positive: purified 20S proteasome; negative: proteasome inhibitors like MG132)
-
Use a kinetic measurement mode (e.g., 20-30 minutes) to accurately capture the rate of substrate cleavage
-
Ensure that measurements fall within the linear range of the assay
Comparative Analysis with Other Proteasome Substrates
Z-Leu-Leu-Glu-AMC is one of several fluorogenic substrates used to measure different aspects of proteasome activity. Its specificity for caspase-like activity (β1 subunit) distinguishes it from substrates that measure chymotrypsin-like (β5 subunit) or trypsin-like (β2 subunit) activities.
The following table highlights the relative hydrolysis rates of various peptide substrates compared to Z-Gly-Gly-Leu-amc (set at 100%):
Peptide substrate | Relative rates of hydrolysis (%) |
---|---|
Hydrophobic P1 residue | |
Z-Gly-Gly-Leu-amc | 100.0 |
Suc-Leu-Leu-Val-Tyr-amc | 0.8 |
Suc-Leu-Tyr-amc | 11.5 |
Z-Leu-Leu-Leu-amc | 0.15 |
Z-Leu-Leu-amc | 4.7 |
Acidic P1 residue | |
Ac-Nle-Pro-Nle-Asp-amc | 36.0 |
Z-Leu-Leu-Glu-amc | 0.35 |
Basic P1 residue | |
Z-Leu-Leu-Arg-amc | 0.25 |
Z-Gly-Gly-Arg-amc | 0.55 |
Z-Phe-Val-Arg-amc | 0.18 |
This data demonstrates that Z-Leu-Leu-Glu-AMC has a relatively low hydrolysis rate (0.35%) compared to the benchmark substrate Z-Gly-Gly-Leu-amc, reflecting its high specificity for the caspase-like activity of the proteasome .
Common alternative substrates include:
-
Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like activity
-
Boc-Leu-Arg-Arg-AMC for trypsin-like activity
-
Z-Leu-Leu-Leu-AMC for alternative measurement of chymotrypsin-like activity
Research Applications in Disease Studies
Z-Leu-Leu-Glu-AMC has been particularly valuable in studying diseases characterized by proteasomal dysfunction. In neurodegenerative disorders such as Parkinson's disease, researchers have used this substrate to demonstrate impaired proteasomal function in the substantia nigra .
The proteasome system plays a crucial role in protein quality control, and dysfunction in this system has been implicated in various pathological conditions:
-
Neurodegenerative diseases: Parkinson's, Alzheimer's, and Huntington's diseases
-
Cancer: Various malignancies where proteasome inhibitors are therapeutic
-
Inflammatory disorders: Conditions where protein degradation pathways are dysregulated
-
Aging-related processes: Reduced proteasome function associated with cellular senescence
By using Z-Leu-Leu-Glu-AMC to measure caspase-like proteasome activity in these contexts, researchers can gain insights into disease mechanisms and potential therapeutic targets.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume